molecular formula C43H41N5O10 B13813726 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid

Cat. No.: B13813726
M. Wt: 787.8 g/mol
InChI Key: GTKDQVULNROOEN-UQDPWRLZSA-N
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Description

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid is a complex organic compound with a multifaceted structure. It is characterized by the presence of multiple functional groups, including methoxyphenyl, phenylmethoxy, phenoxyacetyl, and oxobutanoic acid moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid involves several key steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Purin-9-yl Group: The purin-9-yl group is introduced via a nucleophilic substitution reaction, where a suitable purine derivative reacts with the oxolane intermediate.

    Attachment of the Phenoxyacetyl Group: The phenoxyacetyl group is attached through an esterification reaction, typically using phenoxyacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Formation of the Methoxyphenyl and Phenylmethoxy Groups: These groups are introduced via etherification reactions, where appropriate phenol derivatives react with the intermediate compound.

    Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and phenylmethoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxobutanoic acid moiety, converting it to the corresponding alcohol.

    Esterification and Hydrolysis: The ester bonds in the compound can be formed or cleaved under appropriate conditions, allowing for modifications of the phenoxyacetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Esterification: Coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted purine derivatives.

    Esterification and Hydrolysis: Modified ester or acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its purine moiety suggests possible applications in the study of nucleotide analogs and enzyme inhibitors.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the areas of antiviral and anticancer research.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid is likely to involve interactions with specific molecular targets such as enzymes or receptors. The purine moiety may mimic natural nucleotides, allowing the compound to inhibit nucleotide-binding enzymes. Additionally, the phenoxyacetyl group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-acetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid
  • 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-benzoyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid

Uniqueness

The uniqueness of 4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyacetyl group, in particular, sets it apart from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets.

Properties

Molecular Formula

C43H41N5O10

Molecular Weight

787.8 g/mol

IUPAC Name

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C43H41N5O10/c1-53-31-17-13-29(14-18-31)43(28-9-5-3-6-10-28,30-15-19-32(54-2)20-16-30)56-24-35-34(58-39(52)22-21-38(50)51)23-37(57-35)48-27-46-40-41(44-26-45-42(40)48)47-36(49)25-55-33-11-7-4-8-12-33/h3-20,26-27,34-35,37H,21-25H2,1-2H3,(H,50,51)(H,44,45,47,49)/t34-,35+,37+/m0/s1

InChI Key

GTKDQVULNROOEN-UQDPWRLZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7)OC(=O)CCC(=O)O

Origin of Product

United States

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